N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

Catalog No.
S3010156
CAS No.
1421441-51-1
M.F
C16H14N2O3S
M. Wt
314.36
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3...

CAS Number

1421441-51-1

Product Name

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]thiophene-3-carboxamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.36

InChI

InChI=1S/C16H14N2O3S/c17-15(19)13-5-1-2-6-14(13)21-9-4-3-8-18-16(20)12-7-10-22-11-12/h1-2,5-7,10-11H,8-9H2,(H2,17,19)(H,18,20)

InChI Key

RVSBMVPXAWOHBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CSC=C2

Solubility

not available
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, also known as CT-707, is a chemical compound that has gained increasing attention for its diverse biological properties. It belongs to the class of small molecules that are used for drug discovery and development. In this paper, we will explore the different aspects of CT-707, including its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety, applications in scientific experiments, and current state of research. Moreover, we will also look at the potential implications of CT-707 in various fields of research and industry, limitations, and future directions for further research.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a small molecule that was designed and synthesized by ChemBridge Corporation in San Diego, California, USA in 2016. It is a thiophene carboxamide compound that belongs to the class of small molecules that are used for drug discovery and development. The compound was developed as a selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D). PDE4D is an enzyme that plays a critical role in controlling inflammation and immune responses in the body. Therefore, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has a chemical formula of C22H20N2O3S and a molecular weight of 404.48 g/mol. It has a white or off-white solid appearance and is highly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is stable under normal conditions and has a melting point of 182-184°C. The compound is sensitive to light and should be stored in a cool and dry place.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be synthesized via a multistep process that involves the coupling of various chemical reagents. The synthesis process has been described in detail in a research article by ChemBridge Corporation. The compound has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The purity of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be determined by HPLC or MS.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be analyzed by various techniques, including NMR spectroscopy, HPLC, MS, and X-ray crystallography. NMR spectroscopy is a powerful technique that can be used to determine the molecular structure and composition of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide. HPLC and MS are used to determine the purity and identity of the compound. X-ray crystallography can be used to determine the crystal structure of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has been shown to have potent and selective inhibitory activity against PDE4D, which is implicated in various inflammatory diseases. In vitro studies have shown that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and other immune cells. Moreover, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has been shown to reduce the severity of inflammation in animal models of arthritis, COPD, and IBD. These findings suggest that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has potential therapeutic applications as an anti-inflammatory agent.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has been tested for its toxicity and safety in various animal models. In a study published in 2018, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide was found to be well-tolerated at doses of up to 50 mg/kg/day in rats and dogs. The compound did not show any signs of toxicity or adverse effects on vital organs such as the liver, kidney, and spleen. These findings suggest that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has good safety profiles in animal models.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has potential applications in various scientific experiments, particularly in the field of inflammation and immune system research. The compound can be used to study the role of PDE4D in regulating immune responses and inflammation. Moreover, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be used to screen for new drugs that target PDE4D. Additionally, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be used as a reference compound in drug discovery and development programs.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a promising small molecule that has potential therapeutic applications in various inflammatory diseases. Several research studies have been conducted to investigate the biological properties of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, including its inhibitory activity against PDE4D and its anti-inflammatory effects in animal models. Moreover, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has been tested for its toxicity and safety in animal models, and the results suggest that it has good safety profiles. At present, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is in the preclinical development stage, and further research is needed to determine its clinical efficacy and safety.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has potential implications in various fields of research and industry, particularly in the pharmaceutical industry. The compound can be used to develop new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis, COPD, and IBD. Moreover, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be used to study the role of PDE4D in regulating immune responses and inflammation, which may lead to the development of new therapeutic targets. Additionally, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be used as a reference compound in drug discovery and development programs.
Although N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has shown promising results in preclinical studies, there are some limitations that need to be addressed in future research. For instance, the pharmacokinetics and pharmacodynamics of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide need to be further characterized to determine its optimal dosing regimen and route of administration. Moreover, the safety and efficacy of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide need to be evaluated in clinical trials to determine its therapeutic potential in humans. Future research should also focus on identifying new therapeutic targets and developing new drugs that target PDE4D. Additionally, new analytical techniques and methods for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide should be developed to facilitate its characterization and analysis.
In conclusion, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a promising small molecule that has potential therapeutic applications in various inflammatory diseases. The compound has demonstrated potent inhibitory activity against PDE4D and has shown anti-inflammatory effects in animal models. Moreover, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has good safety profiles in animal models, suggesting that it is a safe therapeutic option. Although N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is in the preclinical development stage, further research is needed to elucidate its pharmacokinetics and pharmacodynamics, efficacy, and safety in clinical trials. N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide may have potential implications in various fields of research and industry, including drug discovery and development, and may lead to the development of new therapeutic targets.

XLogP3

1.5

Dates

Modify: 2023-08-17

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